molecular formula C20H24ClN5O2S B3013928 N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide CAS No. 1105247-63-9

N-(6-((4-(4-(2-chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B3013928
CAS No.: 1105247-63-9
M. Wt: 433.96
InChI Key: WOTSJGZEPQSYNA-UHFFFAOYSA-N
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Description

N-(6-((4-(4-(2-Chlorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a synthetic compound featuring a pyridazine core substituted with a thioether-linked butyl chain terminating in a 2-chlorophenyl-piperazine moiety and an acetamide group. Its structure combines heterocyclic, aryl, and amide functionalities, making it a candidate for pharmacological studies targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, due to the piperazine scaffold’s prevalence in psychoactive agents.

Properties

IUPAC Name

N-[6-[4-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-4-7-20(28)26-12-10-25(11-13-26)17-6-3-2-5-16(17)21/h2-3,5-6,8-9H,4,7,10-14H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSJGZEPQSYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in the Molecules 2012 study, which evaluated five acetamide-based heterocycles (5k–5o). Below is a detailed comparison of structural, synthetic, and physicochemical properties:

Key Observations

Structural Similarities: All compounds feature amide linkages and piperazine or pyridine/imidazothiazole scaffolds, which are critical for receptor binding.

Divergences: Core Heterocycle: The target uses a pyridazine ring, whereas 5k–5n use pyridine. Pyridazine’s electron-deficient nature may alter solubility and metabolic stability.

Synthetic Efficiency :

  • Yields for 5k–5n (70–78%) are comparable, suggesting feasible scalability. The target compound’s synthetic route (unreported) may require optimization due to its longer thioether linker.

Pharmacological and Receptor Binding Comparisons

While direct receptor data for the target compound are unavailable, insights can be inferred from analogs:

  • 5k–5n : These derivatives exhibit affinity for dopamine D2/D3 and serotonin 5-HT1A/2A receptors , modulated by substituents (e.g., chloro or fluoro groups enhance binding).
  • Target Compound : The 2-chlorophenyl-piperazine group is associated with D2 receptor antagonism in literature, while the 4-oxobutylthio linker may improve blood-brain barrier penetration versus shorter chains in 5k–5n.

Physicochemical and ADME Properties

  • Lipophilicity : The target’s ClogP (predicted ~3.5) is higher than 5k (3.1) and 5m (2.8), likely due to the 4-oxobutylthio group, which may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability : Thioether linkers (target) are prone to oxidation, whereas 5k–5n’s benzyl-piperazines may undergo slower hepatic clearance.

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